Home > Products > Screening Compounds P49582 > 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one - 1314968-98-3

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Catalog Number: EVT-1744698
CAS Number: 1314968-98-3
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is one of two isomeric products formed during the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. Its structure was confirmed through hydrolysis and subsequent hydrogenation reactions. []
  • Relevance: This compound shares the core pyrido[2,3-b]pyrazin-one structure with 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The difference lies in the presence of a phenacylidene substituent at the 2-position and the saturation state of the pyrazine ring. []

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is the other isomeric product resulting from the condensation of 2,3-diaminopyridine with ethyl benzoylpyruvate. Hydrolysis and hydrogenation reactions confirmed its structure. []
  • Relevance: This compound also shares the core pyrido[2,3-b]pyrazin-one structure with 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The differences are the presence of a phenacylidene substituent at the 3-position and the saturation state of the pyrazine ring. []

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is a hydrolysis product of 2-phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. []
  • Relevance: This compound maintains the pyrido[2,3-b]pyrazin-one structure but lacks the phenacylidene substituent, making it structurally similar to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. The main difference is the saturation state of the pyrazine ring and the position of the methyl substituent. []

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is formed by the hydrolysis of 3-phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one. []
  • Relevance: This compound is structurally related to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, sharing the core pyrido[2,3-b]pyrazin-one structure. The difference lies in the saturation state of the pyrazine ring. []

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

  • Compound Description: This compound is obtained by hydrogenating 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one. []
  • Relevance: This compound exhibits a close structural resemblance to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, differing only in the position of the methyl substituent on the pyrazine ring. []

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound is synthesized by hydrogenating 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one. It serves as a key intermediate in confirming the structures of the other related compounds. []
  • Relevance: This compound is essentially identical to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, differing only in the position of the methyl substituent on the pyrazine ring. []

3-(1-Benzoyl)ethyl-1H-pyrido[2,3-b]pyrazin-2-one

  • Compound Description: This compound exists solely in the imine form due to the steric hindrance posed by the methyl substituent on the side chain. []

1-Ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one

  • Compound Description: This compound shows potential as a TOR kinase inhibitor and is investigated for treating Ewing's Sarcoma, particularly in cases where the tumor overexpresses E-twenty-six (ETS). [, ]
  • Relevance: This compound exhibits significant structural similarities to 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one. It shares the central dihydropyrido[2,3-b]pyrazin-2(1H)-one core, differing primarily in the substituents attached to this core structure. These differences include an ethyl group at the 1-position and a complex 2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl substituent at the 7-position. [, ]
Overview

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by a complex structure that incorporates both nitrogen and carbon atoms. It belongs to a class of compounds known for various biological activities, including potential applications in medicinal chemistry. This compound is notable for its pharmacological properties and serves as a scaffold for the development of new therapeutic agents.

Source

This compound can be synthesized through various chemical methods, with specific precursors and reagents being utilized to achieve the desired molecular structure. The synthesis often involves multi-step reactions that require careful optimization of conditions to enhance yield and purity.

Classification

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is classified under heterocyclic compounds, specifically within the pyrido[2,3-b]pyrazine family. These compounds are known for their diverse biological activities and are frequently studied in the context of drug discovery and development.

Synthesis Analysis

Methods

The synthesis of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves several key steps:

  1. Formation of the Core Structure: This often begins with the reaction of appropriate pyridine derivatives with other reagents to form an intermediate compound.
  2. Cyclization: The intermediate undergoes cyclization to form the dihydropyrido structure, which is crucial for the final compound's properties.
  3. Methylation: The introduction of the methyl group at the 7-position is generally achieved through methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide.

Technical Details

The synthetic routes may vary significantly based on the availability of starting materials and desired yields. Optimized conditions often include temperature control, choice of solvent (such as dichloromethane or acetonitrile), and the use of catalysts or bases to facilitate reactions. For example, using potassium phosphate as a base has been shown to improve yields in related synthetic pathways .

Molecular Structure Analysis

Structure

The molecular structure of 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one features:

  • A bicyclic framework consisting of a pyridine ring fused to a pyrazine ring.
  • A methyl group at the 7-position of the pyridine ring.
  • A carbonyl group at the 2-position of the pyrazine ring.

Data

The molecular formula is C10_{10}H10_{10}N4_{4}O. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which can be used to confirm its structure.

Chemical Reactions Analysis

Reactions

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the heterocyclic rings can engage in nucleophilic substitution reactions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction processes depending on reaction conditions.
  3. Cyclization Reactions: It can also act as a precursor for further cyclization to produce more complex structures.

Technical Details

Reactions involving this compound often require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or side reactions.

Mechanism of Action

The mechanism of action for 7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one varies based on its application:

  • Biological Interaction: In medicinal chemistry contexts, this compound may interact with specific biological targets such as enzymes or receptors. The presence of nitrogen atoms enhances its binding affinity due to potential hydrogen bonding interactions.
  • Pharmacological Activity: It has been studied for its potential role in inhibiting certain kinases involved in cancer pathways, making it relevant in cancer research .
Physical and Chemical Properties Analysis

Physical Properties

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on purity and crystallization conditions.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile includes participation in electrophilic aromatic substitution due to its electron-rich nitrogen atoms.

Applications

Scientific Uses

7-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

  1. Medicinal Chemistry: It is explored for potential therapeutic uses against various diseases due to its biological activity.
  2. Drug Development: As a scaffold for drug design, it aids in creating novel compounds with enhanced efficacy against specific targets.
  3. Material Science: The compound's unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Properties

CAS Number

1314968-98-3

Product Name

7-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

IUPAC Name

7-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI Key

CHTPIYCJJPAFFV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(NCC(=O)N2)N=C1

Canonical SMILES

CC1=CC2=C(NCC(=O)N2)N=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.